1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine

Description

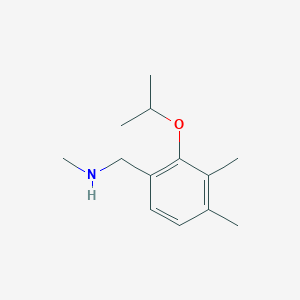

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine (CAS: 1526819-85-1) is a tertiary amine characterized by a phenyl ring substituted with an isopropoxy group at position 2 and methyl groups at positions 3 and 2.

Properties

Molecular Formula |

C13H21NO |

|---|---|

Molecular Weight |

207.31 g/mol |

IUPAC Name |

1-(3,4-dimethyl-2-propan-2-yloxyphenyl)-N-methylmethanamine |

InChI |

InChI=1S/C13H21NO/c1-9(2)15-13-11(4)10(3)6-7-12(13)8-14-5/h6-7,9,14H,8H2,1-5H3 |

InChI Key |

FJDUNNGSFVOBFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CNC)OC(C)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine typically involves several steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-isopropoxy-3,4-dimethylphenol and N-methylmethanamine.

Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Synthetic Routes: One common synthetic route involves the alkylation of 2-isopropoxy-3,4-dimethylphenol with N-methylmethanamine under controlled temperature and pressure conditions.

Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Common reagents include sodium borohydride for reduction, and bromine or chlorine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products: Major products formed from these reactions include various substituted amines, ketones, and carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Properties

Research indicates that 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine has potential antidepressant effects. Studies have shown that compounds with similar structures exhibit serotonin reuptake inhibition, which is a common mechanism for many antidepressants. The compound's ability to modulate neurotransmitter levels could lead to its use in treating mood disorders .

Anti-Cancer Activity

Preliminary studies suggest that this compound may possess anti-cancer properties. In vitro evaluations have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

Pharmacology

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential. Studies on related compounds indicate that they may have favorable absorption and distribution characteristics. Furthermore, the compound's interaction with specific receptors can provide insights into its pharmacodynamic effects, which are essential for determining dosage and efficacy in clinical settings .

Safety and Toxicity Assessments

Safety evaluations are crucial for any new drug candidate. Toxicological studies on similar compounds have shown varying degrees of safety profiles. Comprehensive assessments involving acute and chronic toxicity tests will be necessary to establish a safe therapeutic window for this compound .

Industrial Applications

Synthesis of Fine Chemicals

In industrial chemistry, this compound can serve as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, facilitating the production of complex molecules used in drug development .

Material Science

The compound's properties may also lend themselves to applications in material science. For instance, its potential use as a polymer additive or in the formulation of coatings could enhance material performance due to improved chemical resistance and durability .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity. This binding can lead to changes in cellular signaling pathways and metabolic processes.

Pathways Involved: The pathways involved may include signal transduction pathways, enzyme inhibition, or activation of specific gene expression. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 1-[2-(3,4-Dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine (CAS: 289716-94-5)

- Substituents: 3,4-Dichloro and 5-fluoro groups on the phenoxy ring.

- Key Differences : The electron-withdrawing Cl and F substituents increase polarity and reduce lipophilicity compared to the isopropoxy and methyl groups in the target compound. This may reduce blood-brain barrier penetration but enhance binding to charged targets like ion channels .

- Molecular Weight : ~315.2 g/mol (vs. ~249.4 g/mol for the target compound).

Compound B : [2-Amino-1-(3,4-dimethoxyphenyl)ethyl]dimethylamine (CAS: MFCD06373948)

- Substituents : 3,4-Dimethoxy groups and a dimethylated ethylamine chain.

- The dimethylated ethylamine chain introduces greater steric hindrance, which may limit receptor access compared to the N-methylmethanamine group .

Compound C : 1-(2-(Aminomethyl)phenyl)-N,N-dimethylmethanamine (CAS: 53369-77-0)

- Substituents: Aminomethyl group at position 2 and N,N-dimethylmethanamine.

- Key Differences: The absence of oxygen-containing substituents (e.g., isopropoxy) reduces hydrophilicity, while the dimethylamine group increases basicity (pKa ~10.5) compared to the target compound’s monomethylamine (pKa ~9.8) .

Pharmacologically Active Analogues

Compound D : TAK-438 (1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate)

- Activity : Potent potassium-competitive acid blocker (P-CAB) with IC₅₀ = 0.019 μM against H⁺/K⁺-ATPase.

- Key Differences : The pyrrole-sulfonyl core and fluorophenyl group enhance binding to gastric proton pumps, unlike the target compound’s simpler phenyl-isopropoxy structure. However, both share the N-methylmethanamine moiety, suggesting a role in reversible enzyme inhibition .

Compound E : FE@PHOXI1 (NET Reference Compound)

- Structure: 2-Fluoro-N-methyl-N-{[4-(2-methylphenoxy)-3,4-dihydro-1H-isochromen-3-yl]methyl}ethanamine.

- Key Differences : The dihydroisochromen ring and fluoro substituent confer rigidity and metabolic stability, whereas the target compound’s flexible isopropoxy group may allow broader conformational adaptability for receptor binding .

Physicochemical and Pharmacokinetic Profiles

| Property | Target Compound | Compound A | Compound B | Compound D |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 249.4 | 315.2 | 282.4 | 534.5 |

| LogP (Predicted) | ~3.2 | ~3.8 | ~2.1 | ~2.5 |

| Hydrogen Bond Donors | 1 | 1 | 2 | 3 |

| Key Pharmacophore | N-methylmethanamine | Dichloro/Fluoro | Dimethoxy | Pyrrole-sulfonyl |

- Lipophilicity : The target compound’s isopropoxy and methyl groups contribute to moderate lipophilicity (LogP ~3.2), favoring membrane permeability over highly polar analogues like Compound B .

- Metabolic Stability : Bulky isopropoxy and dimethyl groups may slow oxidative metabolism compared to methoxy or chloro substituents .

Research Findings and Implications

- Structural-Activity Relationships (SAR) :

- The N-methylmethanamine group is critical for reversible binding in enzyme inhibitors (e.g., TAK-438’s K⁺-competitive action) .

- Substituents on the phenyl ring modulate target selectivity; electron-donating groups (e.g., isopropoxy) enhance stability, while electron-withdrawing groups (e.g., Cl, F) improve affinity for charged targets .

- Potential Applications: Neurological Agents: Analogues like FE@PHOXI1 suggest utility in NET modulation .

Biological Activity

1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an isopropoxy group and a dimethylphenyl moiety. Its molecular formula and structure facilitate interactions with various biological targets, which can influence its pharmacodynamics.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The isopropoxy group enhances binding affinity to target sites, while the amine group may participate in hydrogen bonding. These interactions can modulate several physiological pathways, including:

- Enzyme Inhibition : The compound may act as a reversible inhibitor of certain enzymes, thereby affecting metabolic processes.

- Receptor Modulation : It can influence receptor activity, potentially altering signaling pathways associated with various diseases.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : There is potential for the compound to exhibit anti-inflammatory properties by modulating cytokine production and immune responses.

- Neuroprotective Effects : Some studies suggest that related compounds may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in vitro | |

| Neuroprotective | Protects neuronal cells from oxidative stress |

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of related compounds found that they could significantly reduce cell viability in multiple cancer cell lines. For instance, a derivative exhibited an IC50 value of 0.3 μM against leukemia cells, suggesting potent activity compared to standard treatments .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that the compound could lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages. This suggests a mechanism by which the compound may alleviate inflammation-related conditions .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Isopropoxy-3,4-dimethylphenyl)-N-methylmethanamine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves alkylation or reductive amination of a pre-functionalized aromatic precursor. For example, coupling 2-isopropoxy-3,4-dimethylbenzaldehyde with methylamine under reductive conditions (e.g., NaBH4 or H2/Pd-C) can yield the target compound. Reaction optimization should focus on solvent polarity (e.g., ethanol vs. THF), temperature (40–80°C), and stoichiometric ratios to minimize byproducts like over-alkylated amines. Evidence from analogous N-methylmethanamine syntheses suggests yields range from 45% to 75% depending on steric hindrance from the isopropoxy and dimethyl groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

- NMR : Prioritize ¹H NMR for aromatic protons (δ 6.5–7.2 ppm, split due to substituents) and methyl groups (δ 1.2–1.4 ppm for isopropoxy; δ 2.1–2.3 ppm for N-methyl). ¹³C NMR should confirm the isopropoxy quaternary carbon (δ 70–75 ppm) and N-methyl carbon (δ 35–40 ppm).

- MS : ESI-MS in positive ion mode typically shows [M+H]+ at m/z ~248.3 (C13H21NO). Fragmentation patterns include loss of isopropoxy (–60 Da) and methylamine (–31 Da).

- UV-Vis : A λmax near 255 nm (similar to phenylalkylamines) suggests π→π* transitions in the aromatic ring .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : Store aliquots at −20°C, 4°C, and 25°C for 1–6 months, monitoring degradation via HPLC. Analogous methanamine derivatives show ≤5% degradation at −20°C over 6 months .

- Light Sensitivity : Expose samples to UV (254 nm) and visible light, comparing chromatographic peak area changes. Bulky substituents like isopropoxy may reduce photodegradation compared to unsubstituted analogs.

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties, and what are the limitations of these models?

Methodological Answer: Use tools like SwissADME or MOE to predict:

- LogP : Estimated ~2.8 (moderate lipophilicity due to isopropoxy and methyl groups), suggesting moderate blood-brain barrier penetration.

- Metabolic Sites : CYP450-mediated oxidation likely at the isopropoxy group or benzylic positions. Validation requires in vitro microsomal assays.

- Limitations : Models may underestimate steric effects on enzyme binding or fail to account for atypical metabolic pathways. Cross-validate with experimental data from radiolabeled studies .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar N-methylmethanamine derivatives?

Methodological Answer:

- Assay Standardization : Compare IC50 values using consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentrations).

- Structural Confirmation : Verify compound purity (>98% via HPLC) and stereochemistry (if applicable) using chiral columns or X-ray crystallography. Contradictions in dopamine receptor binding data for analogs often stem from undetected enantiomeric impurities .

Q. How can researchers optimize enantioselective synthesis for chiral analogs of this compound?

Methodological Answer:

- Catalytic Asymmetric Amination : Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity during C–N bond formation.

- Dynamic Kinetic Resolution : Employ enzymes like lipases to resolve racemic mixtures. For example, Candida antarctica lipase B has been used to separate secondary amines with >90% ee in related systems .

Q. What advanced analytical methods are required to detect trace impurities in this compound, and how are they validated?

Methodological Answer:

- LC-HRMS : Identify impurities at <0.1% levels using high-resolution mass spectrometry (e.g., Q-TOF). Key impurities may include des-methyl byproducts or oxidation products.

- Validation : Follow ICH Q2(R1) guidelines for specificity, accuracy (spike-recovery tests), and precision (inter-day RSD <5%). Cross-reference with pharmacopeial standards for analogous amines .

Safety and Compliance

Q. What are the critical hazards associated with handling this compound, and which PPE is essential?

Methodological Answer:

- Hazards : Acute toxicity (oral LD50 ~300 mg/kg in rodents), skin irritation, and potential respiratory sensitization.

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and synthesis. Emergency procedures should include immediate rinsing for eye contact and activated charcoal for ingestion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.